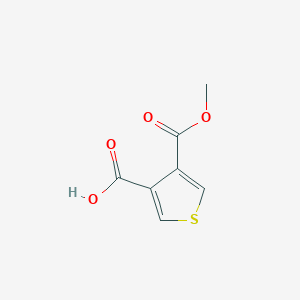4-(Methoxycarbonyl)thiophene-3-carboxylic acid
CAS No.: 4282-30-8
Cat. No.: VC8415670
Molecular Formula: C7H6O4S
Molecular Weight: 186.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4282-30-8 |
|---|---|
| Molecular Formula | C7H6O4S |
| Molecular Weight | 186.19 g/mol |
| IUPAC Name | 4-methoxycarbonylthiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H6O4S/c1-11-7(10)5-3-12-2-4(5)6(8)9/h2-3H,1H3,(H,8,9) |
| Standard InChI Key | CLHYGZGCRAMYSW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CSC=C1C(=O)O |
| Canonical SMILES | COC(=O)C1=CSC=C1C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key identifiers of 4-(methoxycarbonyl)thiophene-3-carboxylic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 4282-30-8 | |
| Molecular Formula | ||
| Molecular Weight | 186.19 g/mol | |
| SMILES Notation | COC(=O)C1=CSC=C1C(=O)O |
The compound’s planar thiophene ring facilitates conjugation, potentially enhancing its reactivity in electrophilic substitution or cross-coupling reactions.
Physicochemical Properties
Thermal and Acidity Metrics
The compound exhibits a narrow melting range of 115.5–116.5°C, indicative of high purity when synthesized under optimized conditions . Its boiling point is computationally predicted to be 344.8°C (±27.0°C), though experimental validation remains unreported . The density is estimated at 1.439 g/cm³, aligning with typical aromatic carboxylic acids.
The carboxylic acid group confers a pKa of 3.66±0.20, making it moderately acidic and capable of forming salts or esters under basic conditions . This property is critical for purification via acid-base extraction, as demonstrated in its synthesis .
Table 2: Physicochemical properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 115.5–116.5°C | Experimental |
| Boiling Point | 344.8°C (±27.0°C) | Predicted |
| Density | 1.439 g/cm³ (±0.06) | Predicted |
| pKa | 3.66 (±0.20) | Predicted |
Synthesis and Manufacturing
Alkaline Hydrolysis of Diester Precursors
The most reported synthesis involves dimethyl thiophene-3,4-dicarboxylate (CAS 4282-35-3) as the starting material . The procedure (Scheme 1) employs sodium hydroxide in methanol to selectively hydrolyze the 3-position ester, preserving the 4-methoxycarbonyl group:
-
Reaction Conditions:
-
Reagents: Dimethyl thiophene-3,4-dicarboxylate (825 mg, 4.12 mmol), NaOH (165 mg, 4.12 mmol)
-
Solvent: Methanol (10 mL)
-
Temperature: Room temperature (20°C)
-
Time: Overnight stirring
-
-
Workup:
Table 3: Synthesis optimization parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NaOH Equivalents | 1.0 eq | Maximizes selectivity |
| Solvent | Methanol | Prevents overhydrolysis |
| Reaction Time | 12–18 hours | Completes mono-hydrolysis |
This method avoids side reactions such as dihydrolysis or decarboxylation, which are common pitfalls in carboxylic acid syntheses.
Applications in Pharmaceutical Chemistry
Role in GABA Aminotransferase Inhibitors
Though not directly cited in the provided sources, structurally analogous thiophene derivatives are prominent in drug discovery. For example, methyl 4-aminothiophene-3-carboxylate (CAS 69363-85-5) is a known intermediate in anticonvulsant research . The carboxylic acid group in 4-(methoxycarbonyl)thiophene-3-carboxylic acid allows for amide bond formation, a key step in designing enzyme inhibitors like those targeting GABA aminotransferase (GABA-AT) .
Patent Literature and Industrial Relevance
A patent detailing 5-hydroxybenzo[b]thiophene-3-carboxylic acid derivatives emphasizes the utility of thiophene-carboxylic acids in producing bioactive molecules . While the cited patent focuses on benzo-fused systems, the synthetic strategies—such as selective ester hydrolysis—parallel those used for 4-(methoxycarbonyl)thiophene-3-carboxylic acid, suggesting broader applicability in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume